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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

CKI-7, or N-(2-aminoethyl)-5-chloroisoquinoline-8-sulfonamide, is a potent, ATP-competitive

inhibitor of Casein Kinase 1 (CK1).[1] Its discovery and characterization have provided a

valuable chemical tool for dissecting the myriad cellular processes regulated by CK1, a family

of serine/threonine kinases implicated in critical signaling pathways, including the Wnt/β-

catenin cascade. This technical guide provides a comprehensive overview of the structure-

activity relationship (SAR) of CKI-7, detailing its inhibitory activity, the structural basis of its

selectivity, and its effects on cellular signaling.

Quantitative Inhibitory Activity of CKI-7 and Analogs
The inhibitory potency of CKI-7 and its analogs against various protein kinases is summarized

in the tables below. This data is essential for understanding the compound's selectivity profile

and for guiding the design of more potent and specific inhibitors.

Table 1: Inhibitory Potency of CKI-7 against Various Protein Kinases
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Kinase IC50 (μM) Ki (μM)

Casein Kinase 1 (CK1) 6 8.5

Casein Kinase 2 (CK2) 90 70

Protein Kinase A (PKA) 550 -

Protein Kinase C (PKC) >1000 -

CaM Kinase II (CaMKII) 195 -

SGK - -

Ribosomal S6 Kinase-1 (S6K1) - -

Mitogen- and Stress-Activated

Protein Kinase-1 (MSK1)
- -

Data compiled from multiple sources.[1]

Table 2: Structure-Activity Relationship of CKI-7 Analogs against CK1 and PKA

Compound Structure
Modification
from CKI-7

Ki (μM) vs.
CK1

Ki (μM) vs.
PKA

CKI-7

N-(2-

aminoethyl)-5-

chloroisoquinolin

e-8-sulfonamide

- 8.5 550

CKI-6

N-(2-

aminoethyl)-

isoquinoline-8-

sulfonamide

Removal of the

5-chloro group
42.5 >1000

H9

N-(2-

aminoethyl)-

isoquinoline-5-

sulfonamide

Sulfonamide at

position 5, no

chloro group

85 1.5
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Data from Xu et al., 1995.[2]

Structural Basis of CKI-7 Activity and Selectivity
The crystal structure of the catalytic domain of Schizosaccharomyces pombe CK1 complexed

with CKI-7 reveals the molecular basis for its inhibitory activity and selectivity.[3][4] CKI-7 binds

to the ATP-binding pocket of the kinase, with the isoquinoline ring occupying the position of the

adenine ring of ATP.

Key interactions contributing to the binding and selectivity of CKI-7 include:

Isoquinoline Ring: The nitrogen atom (N2) of the isoquinoline ring forms a crucial hydrogen

bond with the backbone amide of Leu83 in the hinge region of the kinase. This interaction is

conserved among many protein kinase inhibitors.[2]

5-Chloro Group: The chlorine atom at the 5th position of the isoquinoline ring makes a

favorable hydrophobic interaction with the side chain of Tyr59. The removal of this chlorine

group, as seen in the analog CKI-6, results in a significant decrease in potency against CK1.

[2]

Sulfonamide Moiety: The sulfonamide group is positioned to interact with the solvent.

Ethylamine Side Chain: The positively charged amino group of the ethylamine side chain

forms electrostatic interactions with Asp94 and also interacts with Ser91 and Asp94 through

water-mediated hydrogen bonds.[2]

The selectivity of CKI-7 for CK1 over other kinases like PKA can be attributed to the specific

amino acid residues within the ATP-binding pocket. For instance, the presence of Tyr59 in CK1,

which interacts with the 5-chloro group of CKI-7, is a key determinant of its higher affinity for

CK1 compared to kinases that lack a corresponding tyrosine residue.[2]

CKI-7 and the Wnt/β-Catenin Signaling Pathway
Casein Kinase 1 plays a dual role in the canonical Wnt/β-catenin signaling pathway. In the

absence of a Wnt ligand, CK1α phosphorylates β-catenin, priming it for subsequent

phosphorylation by GSK3β and targeting it for proteasomal degradation. Upon Wnt stimulation,

CK1δ/ε is involved in the phosphorylation of the co-receptor LRP6 and the scaffold protein
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Dishevelled (Dvl), leading to the stabilization and nuclear translocation of β-catenin, and

subsequent activation of TCF/LEF-mediated transcription.

CKI-7, by inhibiting CK1, can modulate Wnt signaling. For example, CKI-7 has been shown to

inhibit the Wnt-3a-dependent phosphorylation of Dvl.
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Caption: Wnt/β-catenin signaling pathway and points of inhibition by CKI-7.
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Experimental Protocols
In Vitro Casein Kinase 1 Inhibition Assay
This protocol outlines a standard procedure for measuring the inhibitory activity of compounds

like CKI-7 against CK1 in vitro.

Materials:

Recombinant human CK1δ or CK1ε

CK1 substrate peptide (e.g., RRKDLHDDEEDEAMSITA)

[γ-³²P]ATP

Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

Test compound (CKI-7 or analogs) dissolved in DMSO

P81 phosphocellulose paper

Phosphoric acid (0.75%)

Scintillation counter and vials

Procedure:

Prepare Kinase Reaction Mix: In a microcentrifuge tube, prepare a master mix containing the

kinase buffer, CK1 substrate peptide, and [γ-³²P]ATP.

Compound Dilution: Prepare serial dilutions of the test compound in DMSO.

Initiate Reaction: Add the recombinant CK1 enzyme to the reaction mix. Immediately add the

diluted test compound or DMSO (for control) to the reaction tubes.

Incubation: Incubate the reaction tubes at 30°C for a specified time (e.g., 20-30 minutes),

ensuring the reaction is in the linear range.
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Stop Reaction: Spot a portion of each reaction mixture onto a P81 phosphocellulose paper

square to stop the reaction.

Washing: Wash the P81 papers three times for 5-10 minutes each in 0.75% phosphoric acid

to remove unincorporated [γ-³²P]ATP.

Counting: Place the dried P81 papers into scintillation vials with scintillation fluid and

measure the radioactivity using a scintillation counter.

Data Analysis: Calculate the percentage of inhibition for each compound concentration

relative to the DMSO control and determine the IC50 value by fitting the data to a dose-

response curve.
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Caption: Experimental workflow for an in vitro CK1 inhibition assay.

Cellular Wnt Signaling Assay (TOP/FOP Flash Reporter
Assay)
This assay is used to measure the effect of compounds on the transcriptional activity of the

canonical Wnt pathway in cells.
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Materials:

HEK293T or other suitable cell line

TOP-Flash and FOP-Flash reporter plasmids (containing TCF/LEF binding sites upstream of

a luciferase gene)

Renilla luciferase plasmid (for normalization)

Wnt3a conditioned media or purified Wnt3a ligand

Test compound (CKI-7 or analogs)

Lipofectamine or other transfection reagent

Dual-Luciferase Reporter Assay System

Luminometer

Procedure:

Cell Seeding: Seed cells in a multi-well plate at an appropriate density.

Transfection: Co-transfect the cells with the TOP-Flash (or FOP-Flash as a negative control)

and Renilla luciferase plasmids using a suitable transfection reagent.

Compound Treatment: After transfection, treat the cells with the test compound or DMSO

(control) for a specified period.

Wnt Stimulation: Stimulate the cells with Wnt3a conditioned media or purified Wnt3a to

activate the pathway.

Cell Lysis: Lyse the cells using the passive lysis buffer provided with the Dual-Luciferase

Reporter Assay System.

Luciferase Assay: Measure the firefly (TOP/FOP) and Renilla luciferase activities using a

luminometer according to the manufacturer's protocol.
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Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity.

Calculate the fold change in reporter activity in response to Wnt3a stimulation and the

percentage of inhibition by the test compound.
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Caption: Experimental workflow for a cellular Wnt signaling reporter assay.

Conclusion
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CKI-7 remains a cornerstone for studying the biological functions of Casein Kinase 1. Its well-

characterized inhibitory profile and the available structural information provide a solid

foundation for the structure-based design of next-generation CK1 inhibitors with improved

potency and selectivity. The experimental protocols detailed in this guide offer a starting point

for researchers aiming to identify and characterize new modulators of the Wnt/β-catenin

pathway and other CK1-dependent cellular processes. Further exploration of the isoquinoline

sulfonamide scaffold holds promise for the development of novel therapeutics targeting

diseases with dysregulated CK1 activity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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